2-phenylimidazo[1,2-b]pyridazine
Beschreibung
Eigenschaften
IUPAC Name |
2-phenylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-15-12(14-11)7-4-8-13-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMZHMORWBSSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171569 | |
| Record name | Imidazo(1,2-b)pyridazine, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1844-54-8 | |
| Record name | Imidazo(1,2-b)pyridazine, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-b)pyridazine, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenylimidazo[1,2-b]pyridazine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the scalability and consistency of the compound’s production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine scaffold .
Wissenschaftliche Forschungsanwendungen
GABA A Receptor Modulation
One of the most significant applications of 2-phenylimidazo[1,2-b]pyridazine is its role as a ligand for GABA A receptors. Compounds in this class have demonstrated effectiveness in treating conditions such as insomnia, anxiety, and epilepsy by modulating these receptors. Specifically, they have been shown to induce sedation and muscle relaxation, making them promising candidates for developing new anxiolytic and hypnotic medications .
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial potential of this compound derivatives against Mycobacterium tuberculosis (Mtb). A series of compounds were identified that exhibited significant activity in vitro, particularly those with specific substitutions at the C2 and C3 positions. Notably, certain derivatives demonstrated nanomolar minimum inhibitory concentrations (MIC) against drug-resistant strains of Mtb, indicating their potential as new therapeutic agents for tuberculosis .
Antiepileptic Properties
Research has also explored the antiepileptic properties of this compound derivatives. Compounds such as 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) have shown promising results in animal models by acting as voltage-gated calcium channel blockers. These compounds exhibited significant anti-seizure effects and neuroprotective activity against oxidative stress, positioning them as potential candidates for epilepsy treatment .
Anthelmintic Activity
Another notable application is in veterinary medicine, where this compound derivatives have been evaluated for their anthelmintic activity against Haemonchus contortus. Some derivatives displayed potent in vitro activity comparable to that of established nematocides like ivermectin, suggesting their potential utility in treating parasitic infections in livestock .
Case Study: Antimycobacterial Screening
In a high-throughput screening campaign involving over 18,000 compounds, several this compound derivatives were identified as highly active against Mtb. The most promising candidates included those with specific substitutions that enhanced their binding affinity to bacterial targets and significantly reduced the bacterial burden in infected mouse models .
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of DM1 and DM2 demonstrated their ability to reduce reactive oxygen species (ROS) release in C6 rat brain glioma cells. This finding supports their potential application not only in epilepsy but also in broader neurodegenerative disease contexts where oxidative stress is a contributing factor .
Data Table: Summary of Applications
Wirkmechanismus
The mechanism of action of 2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons with Analogous Compounds
Structural Variations and Molecular Interactions
2-Phenylimidazo[1,2-a]pyridine
- Structure : The pyridazine ring in 2-phenylimidazo[1,2-b]pyridazine is replaced with a pyridine ring in this analog.
- Key Data : The dihedral angle between the imidazo[1,2-a]pyridine and phenyl rings is 28.61°, facilitating π-π stacking (centroid distance: 3.7187 Å) and hydrogen bonding (C–H···O/N). These interactions enhance crystal packing stability .
- Implications : The pyridine ring’s electron-rich nature may alter receptor binding compared to pyridazine-containing analogs.
Imidazo[1,2-a]pyrimidine Derivatives
- Structure : Pyrimidine replaces pyridazine, increasing nitrogen content.
- Activity : Schiff base derivatives exhibit cytotoxic and antimicrobial properties, with IC50 values in the micromolar range against cancer cells .
Imidazo[4,5-c]pyridazine and Imidazo[4,5-d]pyridazine
Pharmacological Activity Comparison
Anthelmintic Activity
- This compound : Derivatives show LD(99) values of 30 nM against Haemonchus contortus, rivaling Ivermectin .
Kinase Inhibition
- VEGFR2 Inhibition: this compound derivatives (e.g., compound 6b) inhibit VEGFR2 with IC50 = 7.1 nM, attributed to meta-substituted phenoxy groups enhancing hinge-binding interactions .
- IKKβ Inhibition : Optimized derivatives exhibit submicromolar activity (IC50 < 100 nM) and high kinase selectivity .
- Comparison : Imidazo[1,2-a]pyridine-based kinase inhibitors are less documented, suggesting pyridazine’s role in targeting ATP-binding pockets.
Anti-Inflammatory and Analgesic Effects
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Meta-substitution on the phenyl ring (e.g., 6b ) enhances VEGFR2 affinity, while para-substitution reduces activity .
- Heterocycle Fusion : Pyridazine’s electron-deficient nature improves interactions with kinase hinge regions compared to pyridine or pyrimidine analogs .
- Functional Groups : Thiazolidinedione or piperazine substituents on imidazo[1,2-b]pyridazine enhance antiproliferative effects (e.g., IC50 = 0.5 µM in cancer cells) .
Data Tables
Table 1. Key Pharmacological Profiles
Biologische Aktivität
2-Phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and specific applications in pharmacology.
Synthesis and Structure
The synthesis of this compound derivatives typically involves multi-step organic reactions, including cyclization and substitution reactions. Various substituents can be introduced at different positions on the imidazo and pyridazine rings to enhance biological activity.
Key Synthetic Pathways:
- Cyclization of 2-aminopyridines with phenyl ketones.
- Use of microwave-assisted synthesis for improved yields.
- Eco-friendly synthesis methods are being explored to minimize environmental impact .
Antimycobacterial Activity
Recent studies have identified several derivatives of this compound that exhibit potent activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm). For instance, a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their antimycobacterial properties. The most active compounds showed minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Mtb .
Table 1: Antimycobacterial Activity of Selected Compounds
| Compound | C2 Substituent | C6 Substituent | Mtb MIC90 (μg/mL) | Mm MIC90 (μg/mL) |
|---|---|---|---|---|
| 1a | Ph | BnO | 1 | 1.51 |
| 2a | Ph | BnS | 0.5 | 0.25 |
| 3a | Ph | BnNMe | 1 | 0.5 |
Anthelmintic Activity
Another significant area of research has focused on the anthelmintic properties of these compounds. A study demonstrated that certain derivatives exhibited in vitro anthelmintic activity against Haemonchus contortus, with LD(99) values comparable to Ivermectin, a standard nematocide . This indicates potential applications in veterinary medicine.
Table 2: Anthelmintic Activity Data
| Compound | LD(99) Value (nM) |
|---|---|
| Compound A | 30 |
| Compound B | 50 |
Neuropharmacological Effects
Research has also explored the interaction of imidazo[1,2-b]pyridazine derivatives with GABA_A receptors, which are crucial for mediating inhibitory neurotransmission in the brain. These compounds have shown promise in modulating GABA_A receptor activity, suggesting potential therapeutic applications for anxiety and sleep disorders .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by the nature and position of substituents on the imidazo and pyridazine rings. For instance:
- Substituents at C2: Fluorinated phenyl groups enhance antimycobacterial activity.
- Substituents at C6: Alkoxy and thioether groups contribute to increased potency against both Mtb and helminths.
Case Study: Antimycobacterial Screening
A high-throughput screening campaign involving over 18,000 compounds led to the identification of several promising imidazo[1,2-b]pyridazine derivatives with significant antimycobacterial activity. The five most active structures were further optimized through SAR analysis to improve their efficacy .
Case Study: Anthelmintic Efficacy
In vitro assays demonstrated that certain derivatives achieved LD(99) values as low as 30 nM against Haemonchus contortus, indicating their potential as effective anthelmintics. This study compared the efficacy of these new compounds with existing treatments like Ivermectin .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-phenylimidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : Common strategies include:
- Condensation reactions : Reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds to form the pyridazine core .
- Electrochemical sulfonylation : Using batch conditions with aryl sulfonyl chlorides, yielding products in 35–50% yields (solubility issues preclude flow methods) .
- Multicomponent reactions : Employing alkyne, azide, and carbonyl components for regioselective functionalization .
Q. How can structural characterization of this compound derivatives be reliably performed?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm substitution patterns and regiochemistry.
- X-ray crystallography : Critical for resolving ambiguous cases, such as distinguishing C2 vs. C3 substituents (e.g., imidazo[1,2-a]pyrimidine analogs) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas.
Q. What are the reported biological activities of this compound derivatives?
- Methodological Answer : These compounds exhibit:
- Kinase inhibition : Dual inhibition of c-Met and VEGFR2 for anticancer applications .
- Neuropharmacological effects : Anxiolytic and anti-alcoholism properties via CRF receptor antagonism (e.g., JNJ-1932979 analogs) .
- Immunomodulation : TYK2 pseudokinase domain targeting for autoimmune disease treatment .
Advanced Research Questions
Q. How can researchers optimize catalytic protocols for functionalizing this compound?
- Methodological Answer :
- Direct C-H arylation : Palladium-catalyzed conditions (e.g., Pd(OAc)₂, XPhos ligand, DMA solvent) for C3 arylation. For C2 positions, a two-step bromination/Suzuki coupling is required due to steric hindrance .
- Electrochemical tuning : Adjusting solvent polarity (e.g., pentan-1-ol vs. DMF) improves sulfonylation yields by 15–20% .
Q. What challenges arise in developing kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold?
- Methodological Answer :
- Selectivity : Substituent optimization (e.g., bulky groups at C6) reduces off-target binding to JAK1/JAK2 while maintaining TYK2 inhibition .
- Solubility : Introducing polar moieties (e.g., morpholine rings) enhances bioavailability without compromising kinase binding .
- In vitro validation : Use kinase profiling panels (≥50 kinases) and cellular assays (e.g., IL-23/IFN-α inhibition for TYK2) .
Q. How do structural modifications at C2 and C3 positions affect pharmacological activity?
- Methodological Answer :
- C2 aryl groups : Enhance kinase binding via hydrophobic interactions (e.g., 3-thienyl in diaryl derivatives increases VEGFR2 inhibition by 30%) .
- C3 halogenation : Fluorine or chlorine atoms improve metabolic stability (e.g., 6-chloro derivatives show 2× longer half-life in hepatic microsomes) .
- SAR-guided design : Computational docking (e.g., AutoDock Vina) identifies optimal substituent conformations for target engagement .
Q. What strategies resolve contradictions in reaction outcomes for imidazo[1,2-b]pyridazine synthesis?
- Methodological Answer :
- Reaction monitoring : In situ FTIR or LC-MS tracks intermediate formation (e.g., brominated intermediates in Suzuki couplings) .
- Solvent screening : Polar aprotic solvents (e.g., DMF) favor cyclization over side-product formation in condensation reactions .
- Controlled atmosphere : Oxygen-free conditions prevent oxidation of sensitive intermediates (e.g., 2-aminopyridazine precursors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
